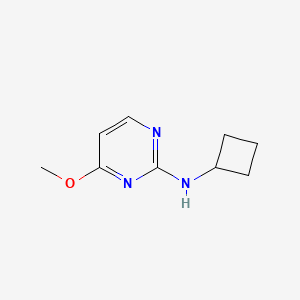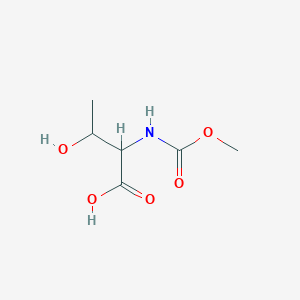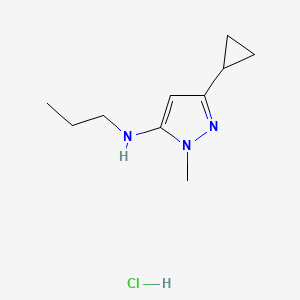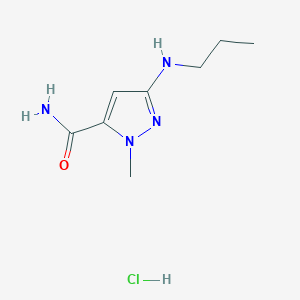![molecular formula C20H29N5O2 B12228512 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B12228512.png)
1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopropyl and pyrimidine intermediates, followed by their coupling with the piperazine and pyrrolidinone units. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities and potential therapeutic applications.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting a wide range of pharmacological activities. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H29N5O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H29N5O2/c26-20-18(3-6-25(20)16-1-2-16)23-7-9-24(10-8-23)19-13-17(21-14-22-19)15-4-11-27-12-5-15/h13-16,18H,1-12H2 |
InChI Key |
RYCOPJOKSUDDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)

![3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228445.png)
![5-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12228449.png)
amine](/img/structure/B12228455.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228469.png)
![N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12228482.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]cyclohexanesulfonamide](/img/structure/B12228485.png)

![3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12228489.png)


![1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12228509.png)
![6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228513.png)
